molecular formula C7H11ClN2O2 B1463913 Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1159825-10-1

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Cat. No. B1463913
M. Wt: 190.63 g/mol
InChI Key: IJKYIIMMYDNXDG-UHFFFAOYSA-N
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Description

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with the empirical formula C7H10N2O2 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride can be achieved through several methods. One method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . Another method involves the reaction of ethyl 1H-pyrrole-2-carboxylate with sodium hydride in DMF at 0℃ for 1 hour, followed by the addition of O-(2,4-dinitrophenyl)hydroxylamine in DMF at 0℃ for 2.5 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride can be represented by the SMILES string CCOC(=O)c1ccc[nH]1 . The InChI key is PAEYAKGINDQUCT-UHFFFAOYSA-N .

Scientific Research Applications

Crystal Engineering and Supramolecular Synthons

Research has shown the use of pyrrole-2-carboxylate derivatives in crystal engineering, where supramolecular structures are designed through self-assembly processes. For instance, derivatives of pyrrole-2-carboxylate have been utilized to create hexagonal and grid supramolecular structures, highlighting a novel supramolecular synthon of the pyrrole-2-carbonyl dimer. This synthon is robust, as demonstrated by density functional calculations, and it holds promise for applications in crystal engineering due to its utility in the self-assembly of complex structures (Yin & Li, 2006).

Organic Synthesis and Chemical Processes

In the realm of organic synthesis, ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride serves as a key intermediate for synthesizing a wide array of pyrrole derivatives. These derivatives are synthesized through various chemical processes, including condensation reactions, cyclizations, and reactions with nucleophiles, offering pathways to novel compounds with potential applications in drug discovery and material science. For example, efficient and selective synthesis methods have been developed for constructing pyrrolo(3,2-d)pyrimidine derivatives, demonstrating the versatility of pyrrole-2-carboxylate derivatives in synthesizing structurally diverse compounds (He et al., 2014).

Novel Synthetic Routes and Heterocyclic Chemistry

The compound is also pivotal in generating novel synthetic routes for producing heterocyclic compounds. Such synthetic strategies have led to the creation of compounds exhibiting antibacterial activity and other pharmacologically relevant properties. For instance, a series of dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, have shown in vitro antibacterial activity, underscoring the potential of pyrrole derivatives in medicinal chemistry (Toja et al., 1986).

Safety And Hazards

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

ethyl 1-aminopyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-4-3-5-9(6)8;/h3-5H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKYIIMMYDNXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705322
Record name Ethyl 1-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

CAS RN

1159825-10-1
Record name 1H-Pyrrole-2-carboxylic acid, 1-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159825-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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